molecular formula C21H21N3O5 B2809818 N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941969-50-2

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

Cat. No.: B2809818
CAS No.: 941969-50-2
M. Wt: 395.415
InChI Key: GOLNZKQIEFZBOL-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a small molecule compound featuring a pyridazinone core, a chemotype of significant interest in medicinal chemistry. Pyridazinone derivatives are extensively investigated for their potential as kinase inhibitors. Specifically, compounds with an N-aryl pyridazine-3-carboxamide structure have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), which is a promising target for the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease . These inhibitors often function through an allosteric mechanism by binding to the pseudokinase (JH2) domain of TYK2, thereby modulating the JAK-STAT signaling pathway without competing for the ATP-active site, which can lead to improved selectivity and safety profiles . The structure of this compound includes a 3,5-dimethoxyphenyl group attached via a carboxamide linkage, a motif commonly employed to mimic hydrogen-bonding interactions in the hinge region of kinase targets, while the 4-methylphenyl substituent at the 1-position may contribute to overall molecular stability and affinity. This chemical entity is intended for research applications only, including but not limited to hit-to-lead optimization, kinase selectivity profiling, and in vitro studies of immune cell signaling. Researchers can utilize this compound to explore novel therapeutic avenues in immunology and oncology. It is supplied with a certificate of analysis to ensure identity and purity. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-5-7-15(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-9-16(27-2)11-17(10-14)28-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLNZKQIEFZBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxyaniline with 4-methoxybenzoyl chloride to form an intermediate amide. This intermediate can then undergo cyclization with 4-methylphenylhydrazine to form the pyridazine ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-4-methoxy-1-phenyl-6-oxopyridazine-3-carboxamide
  • N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxamide

Uniqueness

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups and the pyridazine ring structure provides distinct properties that differentiate it from similar compounds.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic pathway of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires multi-step reaction planning with attention to substituent compatibility. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity during carboxamide coupling steps, while temperature control (e.g., 80–100°C) minimizes side reactions. Catalysts like DMAP improve acylation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to assign aromatic and methoxy protons, and X-ray crystallography for stereochemical validation. For crystallographic refinement, use SHELXL (single-crystal datasets at ≤1.0 Å resolution) to resolve electron density maps, particularly for the pyridazine ring conformation .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Targeted activity : Molecular docking (AutoDock Vina) to predict binding affinity for kinases or receptors .

Advanced Research Questions

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, solvent effects). Perform multi-parametric SAR analysis:

  • Normalize data using Z-score transformations.
  • Validate outliers via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays).
  • Use meta-analysis tools (RevMan) to reconcile conflicting results .

Q. What strategies address low aqueous solubility during pharmacological testing?

  • Methodological Answer : Solubility-activity trade-offs require balancing lipophilicity (logP) and bioavailability:

  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate) at the 3,5-dimethoxyphenyl moiety .
  • Formulation : Use co-solvents (PEG-400) or nanoemulsions (lipid-based carriers) for in vivo studies .

Q. How can crystallographic challenges (e.g., twinning) be mitigated during structural analysis?

  • Methodological Answer : For twinned crystals, employ SHELXD for dual-space iterative phasing and refine with TWINLAWS. High-resolution synchrotron data (λ = 0.7–1.0 Å) improve anomalous dispersion for heavy-atom substructures .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer : Use in silico tools:

  • CYP450 metabolism : Schrödinger’s QikProp for substrate likelihood (CYP3A4/2D6).
  • Half-life estimation : Molecular dynamics (GROMACS) to simulate hepatic microsomal degradation .

Q. How to design multi-step synthesis scale-up without compromising yield?

  • Methodological Answer : Apply Quality by Design (QbD) principles:

  • Optimize intermediates via DoE (Design-Expert software) for temperature/pH robustness.
  • Implement flow chemistry for exothermic steps (e.g., ring closure) to enhance reproducibility .

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